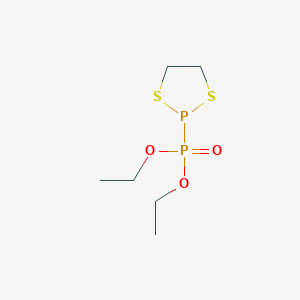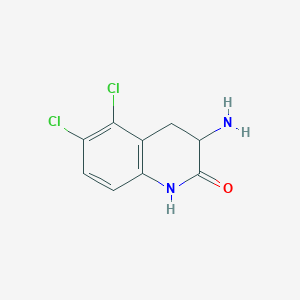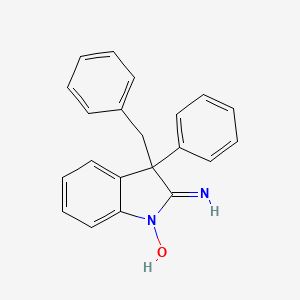![molecular formula C21H27NO2 B14570053 4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]amino}butanoic acid CAS No. 61454-85-1](/img/structure/B14570053.png)
4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-([1,1’-Biphenyl]-4-yl)pentyl]amino}butanoic acid is an organic compound that features a biphenyl group attached to a pentyl chain, which is further linked to an amino group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-([1,1’-Biphenyl]-4-yl)pentyl]amino}butanoic acid typically involves multiple steps, starting with the preparation of the biphenyl derivative. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[1-([1,1’-Biphenyl]-4-yl)pentyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[1-([1,1’-Biphenyl]-4-yl)pentyl]amino}butanoic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand for studying protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[1-([1,1’-Biphenyl]-4-yl)pentyl]amino}butanoic acid involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions, while the amino and carboxylic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-([1,1’-Biphenyl]-4-yl)ethyl]amino}butanoic acid
- 4-{[1-([1,1’-Biphenyl]-4-yl)propyl]amino}butanoic acid
- 4-{[1-([1,1’-Biphenyl]-4-yl)butyl]amino}butanoic acid
Uniqueness
4-{[1-([1,1’-Biphenyl]-4-yl)pentyl]amino}butanoic acid is unique due to its specific chain length and functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61454-85-1 |
|---|---|
Molecular Formula |
C21H27NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[1-(4-phenylphenyl)pentylamino]butanoic acid |
InChI |
InChI=1S/C21H27NO2/c1-2-3-10-20(22-16-7-11-21(23)24)19-14-12-18(13-15-19)17-8-5-4-6-9-17/h4-6,8-9,12-15,20,22H,2-3,7,10-11,16H2,1H3,(H,23,24) |
InChI Key |
UVAZDQDJAFFNGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)C2=CC=CC=C2)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 3-[(pyridin-3-yl)amino]but-2-enoate](/img/structure/B14569999.png)
![1,1'-[(3-Methoxyphenyl)methylene]dipiperidine](/img/structure/B14570004.png)


![Trimethyl[1-phenyl-1-(phenylselanyl)ethyl]silane](/img/structure/B14570022.png)



![Cyclopentanone, 2,5-bis[(2-hydroxyphenyl)methylene]-](/img/structure/B14570040.png)

